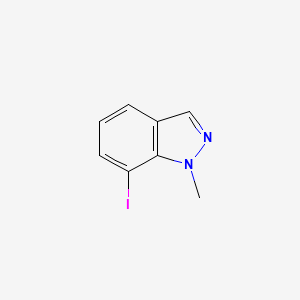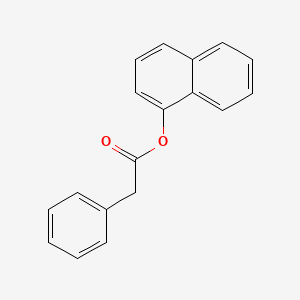
1-Naphthyl phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NAPHTHALEN-1-YL 2-PHENYLACETATE: is an organic compound that belongs to the class of esters. It is derived from naphthalene and phenylacetic acid. This compound is characterized by its aromatic structure, which includes a naphthalene ring and a phenylacetate moiety. The presence of these aromatic rings contributes to its stability and reactivity, making it a compound of interest in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NAPHTHALEN-1-YL 2-PHENYLACETATE typically involves the esterification of naphthalen-1-ol with phenylacetic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of NAPHTHALEN-1-YL 2-PHENYLACETATE may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate purification techniques such as chromatography to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: NAPHTHALEN-1-YL 2-PHENYLACETATE undergoes various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of naphthoquinones and phenylacetic acid derivatives.
Reduction: Formation of naphthalen-1-ol and phenylacetaldehyde.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of NAPHTHALEN-1-YL 2-PHENYLACETATE.
Aplicaciones Científicas De Investigación
Chemistry: NAPHTHALEN-1-YL 2-PHENYLACETATE is used as a precursor in the synthesis of various organic compounds. Its reactivity and stability make it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, NAPHTHALEN-1-YL 2-PHENYLACETATE is studied for its potential biological activities. It may exhibit antimicrobial, antioxidant, and anti-inflammatory properties, making it a candidate for drug development and therapeutic applications.
Medicine: The compound’s potential pharmacological properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, NAPHTHALEN-1-YL 2-PHENYLACETATE is used in the production of specialty chemicals, including fragrances, flavors, and polymer additives
Mecanismo De Acción
The mechanism of action of NAPHTHALEN-1-YL 2-PHENYLACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling.
Oxidative Stress Modulation: Acting as an antioxidant to reduce oxidative stress and protect cells from damage.
Comparación Con Compuestos Similares
NAPHTHALEN-2-YL 2-PHENYLACETATE: Similar structure but with the naphthalene ring positioned differently.
PHENYLACETIC ACID ESTERS: A class of compounds with varying aromatic groups attached to the phenylacetic acid moiety.
NAPHTHALENE DERIVATIVES: Compounds with different functional groups attached to the naphthalene ring.
Uniqueness: NAPHTHALEN-1-YL 2-PHENYLACETATE is unique due to its specific ester linkage and the combination of naphthalene and phenylacetate moieties. This unique structure contributes to its distinct chemical and biological properties, making it a compound of interest in various research and industrial applications.
Propiedades
Número CAS |
93654-98-9 |
|---|---|
Fórmula molecular |
C18H14O2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
naphthalen-1-yl 2-phenylacetate |
InChI |
InChI=1S/C18H14O2/c19-18(13-14-7-2-1-3-8-14)20-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2 |
Clave InChI |
LJBVSZRFRJKCIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)OC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


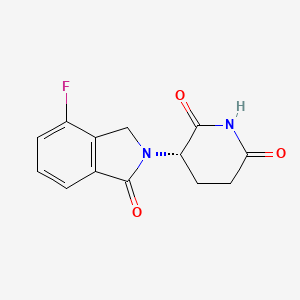
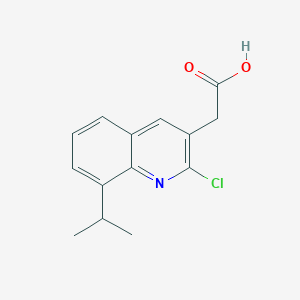

![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11857506.png)

![N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide](/img/structure/B11857521.png)
![3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11857531.png)

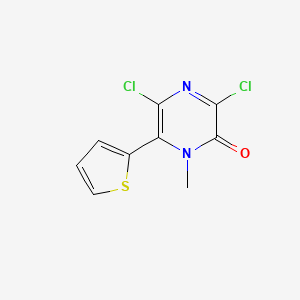

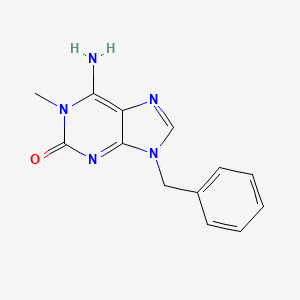
![3-(4-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857545.png)
